molecular formula C24H20ClFN2OS B2966062 N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 851412-36-7

N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2966062
CAS No.: 851412-36-7
M. Wt: 438.95
InChI Key: VHTICXATFFNXPM-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide features a complex structure integrating an indole core, sulfanyl bridge, and substituted acetamide moiety. Its molecular formula is C24H20Cl2FN2OS, with a molecular weight of 487.4 g/mol. Key structural elements include:

  • A 3-chloro-4-methylphenyl group attached to the acetamide nitrogen.
  • A 3-fluorophenylmethyl substituent at the indole’s 1-position.
  • A sulfanyl (-S-) linkage at the indole’s 3-position, connecting to the acetamide’s methylene group.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2OS/c1-16-9-10-19(12-21(16)25)27-24(29)15-30-23-14-28(22-8-3-2-7-20(22)23)13-17-5-4-6-18(26)11-17/h2-12,14H,13,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTICXATFFNXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of phenylhydrazines with ketones or aldehydes.

    Introduction of the Fluorophenylmethyl Group: This step involves the alkylation of the indole nitrogen with a fluorophenylmethyl halide under basic conditions.

    Sulfanylation: The indole derivative is then reacted with a thiol reagent to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-indole intermediate with 3-chloro-4-methylphenyl acetic acid or its derivatives under appropriate conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C), and specific temperature and pressure conditions.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfanyl Bridges

a. 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
  • Molecular Formula : C24H26ClN3O2S.
  • Key Features : Replaces the 3-fluorophenylmethyl group with a 1-azepanyl-2-oxoethyl chain. The sulfanyl bridge and 4-chlorophenylacetamide are retained.
b. N-(3-chloro-4-methylphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
  • Molecular Formula : C24H20Cl2N2O3S.
  • Key Features : Substitutes the sulfanyl bridge with a methanesulfonyl (-SO2-) group. The 3-chlorophenylmethyl substituent replaces the 3-fluorophenylmethyl group.

Analogues with Related Acetamide Substituents

a. N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
  • Molecular Formula: C18H13ClFNO.
  • Key Features : Replaces the indole-sulfanyl moiety with a naphthalene ring. The acetamide’s aryl group is 3-chloro-4-fluorophenyl.
b. 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide
  • Molecular Formula : C25H18ClF3N2O5S.
  • Key Features : Incorporates a 4-chlorobenzoyl group at the indole’s 1-position and a trifluoromethylphenylsulfonyl substituent.
  • Implications : The trifluoromethyl group enhances lipophilicity, while the sulfonyl group may improve target selectivity via steric effects .

Functional Analogues with Fluorinated Aromatic Systems

a. N-[2-(4-hydroxyphenyl)ethyl]-2-(1-isopropylindol-3-yl)acetamide
  • Molecular Formula : C21H23FN2O2 (based on ZINC96116182).
  • Key Features : Replaces the 3-fluorophenylmethyl group with a 1-isopropyl substituent and incorporates a 4-hydroxyphenethyl chain.
b. N-(Pyridin-4-yl)-(1-(4-chlorobenzyl)indol-3-yl)glyoxylamide
  • Molecular Formula : C23H17ClN3O2.
  • Key Features : Substitutes the sulfanyl-acetamide with a glyoxylamide linker and a pyridin-4-yl group.
  • Implications : The pyridine ring may enhance water solubility and metal-coordination capabilities .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Notable Features Reference
Target Compound C24H20Cl2FN2OS 3-Fluorophenylmethyl, sulfanyl bridge Halogenated aromatics, flexible linkage
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide C24H26ClN3O2S 1-Azepanyl-2-oxoethyl Conformational flexibility
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C18H13ClFNO Naphthalene, 3-chloro-4-fluorophenyl Planar aromatic system
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide C25H18ClF3N2O5S Trifluoromethylphenylsulfonyl Enhanced lipophilicity

Biological Activity

N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted phenyl group, an indole moiety, and a sulfanyl group. The presence of these functional groups is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The general synthetic route includes:

  • Formation of Indole Derivative : The indole ring is synthesized through cyclization reactions.
  • Introduction of Sulfanyl Group : This is achieved via nucleophilic substitution reactions.
  • Acetamide Formation : Finally, the acetamide functional group is introduced to complete the synthesis.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing thiazole rings and specific substitutions show promising cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve:

  • Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Tumor Growth : Studies demonstrate that related compounds can inhibit cell proliferation effectively.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µg/mL)Reference
Compound AHCT-1161.9
Compound BMCF-72.3
N-(3-chloro-4-methylphenyl)-2-(...)TBDTBDTBD

The biological activity of this compound may involve several mechanisms:

  • Targeting Specific Proteins : Similar compounds have been shown to interact with proteins involved in cell cycle regulation and apoptosis.
  • Modulation of Signaling Pathways : The compound could influence pathways such as the MAPK/ERK pathway, which is crucial in cancer progression.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Indole Derivatives : A study demonstrated that indole derivatives with sulfanyl substituents exhibited potent anticancer properties against various cell lines, suggesting a potential for similar activities in the target compound .
  • Thiazole Compounds : Research on thiazole-containing compounds showed significant inhibition of tumor growth in vivo, supporting the hypothesis that structural elements present in N-(3-chloro-4-methylphenyl)-2-(...) could confer similar effects .

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